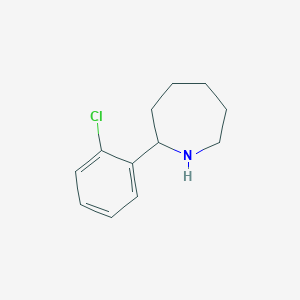

2-(2-Chlorophenyl)azepane

描述

Overview of Azepane-Containing Scaffolds in Modern Chemical Research

Azepane and its derivatives are integral components of a wide array of biologically active compounds and natural products. organic-chemistry.org The seven-membered ring system is found in numerous molecules that exhibit significant pharmacological properties, including anticancer, antidiabetic, antiviral, and antimicrobial activities. organic-chemistry.orgbohrium.com The structural diversity of azepane-based compounds has made them a fertile ground for drug discovery, with more than 20 drugs containing this scaffold having received FDA approval for various therapeutic applications. bohrium.com

The synthesis of the azepane ring can be challenging due to unfavorable enthalpic and entropic factors associated with the formation of a seven-membered ring. researchgate.net However, chemists have developed several effective strategies to overcome these hurdles. Common synthetic methodologies include ring-closing metathesis followed by hydrogenation, ring-expansion reactions of smaller cyclic precursors, and various cyclization techniques like the intramolecular aza-Michael addition. researchgate.net More recently, advanced methods such as gold-catalyzed synthesis from propargylic alcohols and chemoenzymatic strategies involving imine reductases have been developed to afford substituted azepanes with high efficiency and stereoselectivity. ontosight.aievitachem.comrsc.org These synthetic advancements have further broadened the accessibility and utility of the azepane scaffold in research.

The significance of the azepane motif is highlighted by its presence in a number of commercially successful pharmaceuticals. These drugs target a wide range of conditions, demonstrating the versatility of the azepane core in interacting with diverse biological targets.

Table 1: Examples of Marketed Drugs Containing the Azepane Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Azelastine | Antihistamine, used for allergic rhinitis and conjunctivitis. acs.org |

| Tolazamide | Oral anti-diabetic drug for type 2 diabetes. acs.org |

| Balanol | A fungal metabolite that acts as a protein kinase C inhibitor, serving as a lead structure. acs.org |

This table is for illustrative purposes and includes examples of drugs where the azepane ring is a key structural feature.

Research Context of 2-(2-Chlorophenyl)azepane within the Azepane Class

The compound This compound is a specific derivative belonging to the 2-arylazepane subclass. While detailed academic publications focusing exclusively on the synthesis and properties of this compound are not prominent, its availability from chemical suppliers confirms its role as a building block in organic synthesis. chemical-suppliers.eumolbase.com Its structure suggests that it is likely synthesized using established methods for 2-arylazepane production, such as the chemoenzymatic asymmetric synthesis from cyclic imines or electrophilic iminium ion cyclization techniques. bohrium.come-bookshelf.de

The true significance of this compound in modern research is revealed by its incorporation into more complex molecules designed for specific biological targets. Researchers have utilized this scaffold to construct sophisticated compounds for investigation in drug discovery programs. For instance, the this compound moiety forms the core of novel derivatives synthesized as potential inhibitors of key enzymes implicated in disease, such as Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDAC). nih.govchemdiv.com

The presence of the 2-chlorophenyl group is a common feature in medicinal chemistry, often introduced to modulate a compound's pharmacological profile, including its binding affinity, selectivity, and metabolic stability. rsc.orgnih.gov The specific placement of a chlorine atom on the phenyl ring can influence electronic properties and conformational preferences, which are critical for molecular recognition at a biological target.

Table 2: Research Applications of Scaffolds Derived from this compound

| Derivative Structure Name | Research Area/Target | Reference |

|---|---|---|

| ethyl 2-(4-{[this compound-1-carbonyl]amino}phenyl)acetate | Screening library for Histone Deacetylase (HDAC) and Protein-Protein Interaction (PPI) modulators. | chemdiv.com |

This table showcases how the core structure of this compound is used to build more complex molecules for targeted biological investigation.

Structure

3D Structure

属性

IUPAC Name |

2-(2-chlorophenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12/h3-4,6-7,12,14H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPTWJCZHYXZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589590 | |

| Record name | 2-(2-Chlorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887360-60-3 | |

| Record name | 2-(2-Chlorophenyl)hexahydro-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques for Azepane Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

For "2-(2-Chlorophenyl)azepane," the ¹H NMR spectrum would provide key insights. The protons on the azepane ring are expected to appear as a series of complex multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The proton at the C2 position, being adjacent to both the nitrogen atom and the chlorophenyl ring, would likely resonate as a distinct multiplet, influenced by its neighboring protons and its specific stereochemical orientation. The protons on the nitrogen atom (N-H) would appear as a broader signal, the chemical shift of which can be influenced by solvent and concentration. The aromatic protons of the 2-chlorophenyl group would be found in the downfield region, generally between δ 7.0 and 7.5 ppm, exhibiting a characteristic splitting pattern determined by their substitution.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The six carbon atoms of the azepane ring would produce signals in the aliphatic region (δ 25-60 ppm). The C2 carbon, directly attached to the aromatic ring, would be expected at a more downfield position compared to the other aliphatic carbons. The carbons of the 2-chlorophenyl ring would resonate in the aromatic region (δ 120-145 ppm). The carbon atom bearing the chlorine (C-Cl) would show a characteristic chemical shift, and its identity could be confirmed through various 2D NMR techniques. While specific data for the target molecule is unavailable, studies on substituted azepinones and other azepane derivatives provide reference ranges for these signals rsc.org.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning these signals by establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Azepane CH₂ (C3-C7) | 1.5 - 2.0 (multiplets) | 25 - 45 |

| Azepane N-CH₂ (C2, C7) | 2.8 - 3.5 (multiplets) | 50 - 65 |

| Azepane CH (C2) | ~4.0 (multiplet) | 60 - 70 |

| Azepane NH | Variable (broad singlet) | - |

| Aromatic CH | 7.0 - 7.5 (multiplets) | 127 - 131 |

| Aromatic C-Cl | - | ~134 |

| Aromatic C-ipso | - | ~140 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation analysis.

For "this compound" (molecular formula C₁₂H₁₆ClN), the molecular ion peak [M]⁺ would be expected at m/z 209, with a characteristic isotopic pattern [M+2]⁺ at m/z 211 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

The fragmentation pattern under electron ionization (EI) would likely involve initial cleavages of the azepane ring and the bond connecting it to the chlorophenyl group. Common fragmentation pathways for cyclic amines involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of stable radical cations.

Key fragmentation pathways could include:

Loss of the chlorophenyl group: Cleavage of the C2-aryl bond could result in a fragment corresponding to the azepane ring cation and a chlorophenyl radical, or vice versa.

Ring opening and subsequent fragmentation: The azepane ring could undergo cleavage, leading to a series of daughter ions by losing ethylene (B1197577) or other small neutral molecules.

Formation of a tropylium-like ion: A common fragmentation for benzyl-like structures involves rearrangement to form a stable tropylium (B1234903) cation (m/z 91), though the presence of the chlorine atom would modify this fragment to m/z 125/127.

Analysis of related halogenated heterocyclic compounds suggests that the initial fragmentation is often directed by the heteroatom and the stability of the resulting carbocations rsc.orgresearchgate.netrsc.org. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Identity | Notes |

|---|---|---|

| 209/211 | [M]⁺ (Molecular Ion) | Isotopic pattern confirms presence of one chlorine atom. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 98 | [C₆H₁₂N]⁺ | Azepane ring fragment after loss of the chlorophenyl group. |

| 174 | [M-Cl]⁺ | Loss of chlorine radical. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a highly effective method for identifying the functional groups present in a compound.

The IR spectrum of "this compound" would exhibit several characteristic absorption bands:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group in the azepane ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a series of sharp bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretching from the azepane ring would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretch: Aromatic ring C=C stretching vibrations are expected to produce one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aliphatic amine is typically found in the 1020-1250 cm⁻¹ range.

C-Cl Stretch: The stretching vibration of the C-Cl bond on the aromatic ring would result in a strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring (ortho-disubstituted) would give rise to a characteristic strong C-H out-of-plane bending absorption in the 735-770 cm⁻¹ range.

Theoretical calculations on azepane and chloro-substituted cycloheptanes support these predicted vibrational modes nih.gov.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Moderate-Weak |

| Aromatic C-H Stretch | 3010 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1020 - 1250 | Medium |

| Aromatic C-Cl Stretch | 700 - 800 | Strong |

| Aromatic C-H Out-of-Plane Bend (ortho) | 735 - 770 | Strong |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, one can obtain precise measurements of bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's conformation and packing in the solid state.

For "this compound," a successful crystal structure determination would reveal several key features. The seven-membered azepane ring is known to be flexible and can adopt several low-energy conformations, with the twist-chair conformation often being the most stable lifechemicals.com. X-ray analysis would pinpoint the exact conformation adopted in the crystal lattice.

Furthermore, the analysis would define the orientation of the 2-chlorophenyl substituent relative to the azepane ring, specifying whether it adopts an axial or equatorial position. This orientation is critical for understanding potential intermolecular interactions and biological activity. The crystal packing would also be elucidated, showing how individual molecules interact with each other through forces like hydrogen bonding (involving the N-H group) and van der Waals interactions. While a crystal structure for the specific title compound is not publicly available, analyses of related substituted azepane and piperidine (B6355638) derivatives provide valuable precedents for their conformational behavior and solid-state packing researchgate.netrsc.org.

Table 4: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided |

|---|---|

| Azepane Ring Conformation | Precise determination (e.g., twist-chair, chair). |

| Substituent Orientation | Axial vs. Equatorial position of the 2-chlorophenyl group. |

| Bond Lengths and Angles | Exact measurements for all bonds and angles within the molecule. |

| Torsional Angles | Defines the spatial relationship between different parts of the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions governing crystal packing. |

Computational and Theoretical Investigations of 2 2 Chlorophenyl Azepane and Azepane Scaffolds

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of azepane scaffolds. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model molecular geometry, electronic distribution, and reactivity. mdpi.comnih.gov

Studies on azepane and related seven-membered heterocycles have utilized various levels of theory, including the ab initio (MP2) method and DFT functionals like M06-2X and B3LYP, to perform full geometry optimization. mdpi.comnih.gov These calculations provide data on key geometrical parameters such as bond lengths and angles. The results often show excellent agreement with experimental data obtained from X-ray crystallography, validating the chosen computational approach. nih.govacs.org For the azepane ring, the calculated average bond lengths for C–N and C–C bonds are highly comparable to experimental values. nih.gov

Table 1: Comparison of Calculated and Experimental Geometrical Parameters for Azepane

| Parameter | Method (M06-2X) | Experimental (XRD) |

|---|---|---|

| C-N Bond Length (Å) | ~1.46 | ~1.459 |

| C-C Bond Length (Å) | ~1.53 | ~1.527 |

| C-C-C Bond Angle (°) | 114.8-116.9 | - |

Data sourced from theoretical calculations and X-ray diffraction (XRD) studies. nih.gov

Beyond structural parameters, quantum chemical methods are used to predict molecular reactivity and stability through the analysis of molecular global reactivity descriptors. nih.gov These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other species. The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, particularly in ligand-receptor binding.

For substituted azepanes like 2-(2-Chlorophenyl)azepane, these calculations can elucidate the influence of the chlorophenyl group on the electronic properties and reactivity of the azepane scaffold. The presence of the halogen atom can significantly alter the charge distribution and dipole moment of the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations provide insights into static molecules, Molecular Dynamics (MD) simulations offer a view of their behavior over time, which is crucial for understanding their function in a dynamic biological environment. nih.govnih.gov MD simulations are widely used to study the conformational flexibility of azepane-containing molecules and their interactions with biological targets like proteins or membranes. researchgate.netnih.gov

These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing detailed information on:

Conformational Stability: MD can reveal the preferred three-dimensional shapes (conformations) of a molecule in solution and how it transitions between them. For flexible seven-membered rings like azepane, MD is essential for exploring the energy landscape of different conformers. researchgate.net

Ligand-Target Binding: When a ligand like an azepane derivative binds to a protein, MD simulations can show how the complex behaves over time. nih.gov This includes analyzing the stability of key interactions (e.g., hydrogen bonds), the role of water molecules, and any conformational changes in the protein or the ligand upon binding. researchgate.netnih.gov

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy of a ligand to its receptor, providing a more quantitative measure of binding affinity. najah.edu

In studies of peptidic catalysts and other bioactive molecules, MD simulations have been used to investigate the role of catalyst mobility and conformational changes that occur upon substrate binding, analogous to allosteric binding in enzymes. nih.gov For azepane derivatives targeting specific receptors, MD simulations can confirm the stability of the docked pose and provide a deeper understanding of the molecular recognition process. najah.edupreprints.org

Molecular Docking Studies for Ligand-Protein Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing binding modes for further investigation. nih.gov For azepane scaffolds, docking studies help identify potential biological targets and elucidate the structural basis of their activity. researchgate.netnih.gov

The process involves placing the ligand in the binding site of the protein in various conformations and orientations and then scoring each pose based on a scoring function that estimates the binding affinity. neliti.com A lower docking score generally indicates a more favorable binding interaction.

Docking studies on various azepine and azepane derivatives have been performed against a range of targets, including:

Enzymes: Such as neuraminidase of the H1N1 virus, where azepine derivatives were identified as potential inhibitors. neliti.com

Signaling Proteins: Including those in the PI3K/Akt/mTOR pathway, which is crucial in cancer. Docking studies have helped identify novel substituted azepines with high binding energies to these targets. researchgate.net

G-Protein Coupled Receptors (GPCRs): A major class of drug targets.

The results of docking simulations provide valuable information about the ligand-protein interactions at the atomic level. researchgate.net Key interactions often include:

Hydrogen Bonds: With specific amino acid residues in the binding pocket.

Hydrophobic Interactions: Between nonpolar regions of the ligand and receptor.

π-π Stacking: Involving aromatic rings on both the ligand (such as the chlorophenyl group in this compound) and protein residues (e.g., Phenylalanine, Tyrosine). mdpi.com

Table 2: Example of Molecular Docking Results for Azepine Derivatives Against Cancer-Related Proteins

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Diazepine 4a | PI3K | -10.9 |

| Diazepine 4a | Akt | -10.3 |

| Oxazepine 7a | PI3K | -10.6 |

| Oxazepine 7a | Akt | -10.4 |

Data from in-silico studies evaluating novel substituted diazepines and oxazepines. researchgate.net

These predictive models are crucial for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities of a series of compounds and guide the design of new, more potent analogues. nih.gov

Conformational Analysis of Azepane Systems

The seven-membered azepane ring is highly flexible and can exist in multiple conformations. rsc.org Understanding its conformational preferences is critical, as the three-dimensional shape of a molecule dictates its biological activity. The conformational landscape of cycloheptane (B1346806) and its heteroatom-containing derivatives, including azepane, has been investigated using various experimental (e.g., NMR spectroscopy) and computational methods. nih.gov

Computational studies have revealed that the most stable conformations for cycloheptane derivatives are typically the twist-chair and chair forms. nih.govacs.org A comprehensive conformational analysis of azepane using high-level electronic structure calculations identified the twist-chair conformation as the most stable, with the chair conformation often representing a transition state. nih.gov The presence of the nitrogen heteroatom can influence the relative energies of different conformations compared to the parent cycloheptane ring. nih.gov

Substituents on the azepane ring can significantly influence its conformational equilibrium. For example, studies on monofluorinated azepanes have shown that a single fluorine atom can bias the ring to adopt one major conformation, effectively regulating its flexibility. rsc.org Similarly, in N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, an intramolecular π-stacking interaction was found to stabilize a specific twist-boat ring conformation, which is believed to mimic the bioactive conformation. nih.gov For this compound, the bulky chlorophenyl substituent at the C2 position would be expected to play a significant role in determining the preferred ring conformation to minimize steric hindrance.

Studies on Aromaticity and Antiaromaticity in Azepane Rings

The concept of aromaticity and antiaromaticity does not apply to the saturated azepane ring, as it lacks a continuous system of conjugated π-electrons. However, this concept is highly relevant to its unsaturated counterpart, 1H-azepine , and its derivatives. researchgate.net Azepine contains a seven-membered ring with three conjugated double bonds and a nitrogen atom, resulting in a total of 8 π-electrons (six from the carbon double bonds and two from the nitrogen lone pair, if it participates in conjugation).

According to Hückel's rule, a planar, cyclic, conjugated system with 4n π-electrons (where n is an integer) is considered antiaromatic , a state associated with significant destabilization. nih.gov A system with 4n+2 π-electrons is aromatic . With 8 π-electrons, a planar azepine molecule would be antiaromatic.

Computational studies using DFT and methods to calculate magnetic criteria of aromaticity, such as Nucleus-Independent Chemical Shift (NICS), have been performed on azepine and dibenz[b,f]azepine. researchgate.net

Neutral Azepine: These studies conclude that the neutral 1H-azepine molecule is antiaromatic . researchgate.netreddit.com To relieve the destabilization from antiaromaticity, the molecule may deviate from planarity.

Protonated Azepine (Cation): When azepine is protonated at the nitrogen atom, the resulting cation can adopt a conformation where the system contains 6 π-electrons, fulfilling the 4n+2 rule for aromaticity. This phenomenon, where a non-aromatic or antiaromatic system becomes aromatic upon protonation or by "skipping" an sp3-hybridized atom in the ring, is known as homoheteroaromaticity . researchgate.netreddit.com The cation of azepine is therefore considered to be aromatic. researchgate.net

These electronic properties are crucial for understanding the reactivity and stability of unsaturated azepine rings, which are also important scaffolds in medicinal chemistry. nih.govdntb.gov.ua

Pharmacological and Biological Research on 2 2 Chlorophenyl Azepane Derivatives

Structure-Activity Relationship (SAR) Studies of 2-(2-Chlorophenyl)azepane and Analogues

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to decipher these connections by systematically modifying the molecule and observing the effects on its biological properties.

The nature and position of substituents on both the azepane ring and the phenyl group are critical determinants of biological activity. The 2-chlorophenyl group itself is a key feature, often contributing to the potency of various compounds.

The presence of a halogen, such as chlorine, on the phenyl ring can significantly impact the biological activity of a compound. For instance, in a series of tryptophan derivatives bearing an azepine moiety, a compound with a 4-chlorophenyl substituent demonstrated notable anti-tobacco mosaic virus (TMV) activity. This suggests that the electronic properties of the chlorophenyl group can be advantageous for biological interactions. While this example is not a direct analogue of this compound, it highlights the potential importance of the chlorophenyl substituent.

In a more complex derivative, 2-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol, the 2-chlorophenyl group is part of a larger molecular scaffold. This compound was identified as a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. The anti-proliferative effects of this and related compounds were evaluated against several cancer cell lines.

| Compound | A549 IC50 (µM) | OVCAR-3 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|---|

| 2-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol | 2.15 | 3.07 | 4.21 | 5.33 |

Further modifications to the azepane ring can also modulate activity. For example, the synthesis of 2-oxo-azepane derivatives has been explored, leading to potent, orally active gamma-secretase inhibitors, which are of interest in the context of Alzheimer's disease. nih.gov

The presence of a chiral center at the 2-position of the azepane ring in this compound means that it can exist as two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The separation and individual testing of the enantiomers of this compound would be a crucial step in fully understanding its pharmacological profile. Techniques such as chiral high-performance liquid chromatography (HPLC) are commonly employed for the separation of enantiomers. mdpi.commdpi.com

Mechanistic Studies of Biological Activity (e.g., Enzyme Inhibition, Receptor Modulation)

Understanding the mechanism of action at a molecular level is fundamental to drug discovery. For this compound derivatives, research has pointed towards interactions with enzymes and receptors as potential mechanisms.

As previously mentioned, a complex derivative containing the this compound motif has been shown to be a potent inhibitor of PARP-1. nih.gov PARP inhibitors are a class of targeted cancer therapies that work by preventing cancer cells from repairing their DNA, leading to cell death.

In another study, novel dibenzo[b,f]azepine derivatives, which share a similar seven-membered ring system, were designed as potential anticancer agents. These compounds were investigated for their ability to act as topoisomerase II inhibitors and DNA intercalators. nih.gov Topoisomerase II is an enzyme that plays a crucial role in managing DNA topology during replication and transcription, and its inhibition can lead to cancer cell death.

The azepane scaffold is also known to be a component of ligands for various receptors. For example, certain biphenyloxy-alkyl-piperidine and azepane derivatives have been synthesized and evaluated for their binding properties at the human histamine H3 receptor. nih.gov Additionally, studies on rigidified 1-phenylbenzazepine variants have led to the discovery of selective ligands for the 5-HT6 receptor. nih.gov These findings suggest that this compound derivatives could potentially modulate the activity of various G protein-coupled receptors (GPCRs).

In Vitro Biological Assay Methodologies for Azepane Compounds

A variety of in vitro assays are employed to evaluate the biological activity of azepane compounds. These assays are essential for screening new compounds, determining their potency and selectivity, and elucidating their mechanisms of action.

For assessing potential anticancer activity, cell-based assays are commonly used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is often used to measure the cytotoxic effects of compounds on cancer cell lines. acs.org Another common method is the NCI-60 one-dose screening, which evaluates the anti-proliferative effects of compounds against a panel of 60 human cancer cell lines. nih.gov

To investigate enzyme inhibition, specific assays are designed for the target enzyme. For example, the inhibitory activity of compounds against PARP-1 can be determined using commercially available assay kits. mdpi.com Similarly, topoisomerase II inhibitory activity can be measured using specific assays that assess the enzyme's ability to relax supercoiled DNA. nih.gov

Receptor binding assays are crucial for identifying and characterizing compounds that interact with specific receptors. These assays typically use radiolabeled ligands that bind to the receptor of interest. The ability of a test compound to displace the radiolabeled ligand is measured, providing an indication of its binding affinity. researchgate.net

For compounds with potential anticonvulsant activity, in vitro electrophysiological techniques like the patch-clamp method can be used to study their effects on ion channels in cultured neurons. nih.gov

Overview of Azepane-Based Compounds in Drug Discovery and Development (General Context)

The azepane ring is a privileged scaffold in drug discovery, with its derivatives showing a wide range of pharmacological properties. researchgate.net The conformational flexibility of the seven-membered ring allows for a high degree of structural diversity, making it a valuable starting point for the design of new therapeutic agents. researchgate.net

Numerous azepane-based drugs have been approved for clinical use, treating a variety of diseases. researchgate.net The therapeutic applications of azepane-containing compounds are diverse and include anticancer, anti-Alzheimer's disease, antimicrobial, and anticonvulsant agents, as well as histamine H3 receptor inhibitors and α-glucosidase inhibitors. nih.gov

The development of new, less toxic, and highly active azepane-containing analogues remains an active area of research in medicinal chemistry. nih.gov The ability to introduce various substituents onto the azepane ring allows for the fine-tuning of the pharmacological properties of these compounds, leading to the discovery of novel drug candidates with improved efficacy and safety profiles. nih.gov

Conclusion and Future Research Directions

Current Challenges in 2-(2-Chlorophenyl)azepane Research

Research into this compound and its analogs is hampered by several intrinsic challenges related to the chemistry of medium-sized rings.

Synthetic Accessibility: The construction of the seven-membered azepane ring is a persistent challenge. Compared to the synthesis of five- and six-membered rings, the direct cyclization to form azepanes is often hindered by slower kinetics and unfavorable thermodynamics. nih.gov Developing robust and efficient synthetic methods for creating the core azepane structure, particularly with specific substituents like the 2-chlorophenyl group, remains a primary obstacle.

Stereochemical Control: A major hurdle in the synthesis of 2-substituted azepanes is achieving high stereoselectivity. nih.govacs.org For this compound, the stereocenter at the C2 position is critical for determining its biological activity and interaction with target proteins. Methods that allow for the enantioselective synthesis of specific stereoisomers are often complex and require multi-step procedures, limiting the accessibility of enantiopure compounds for thorough biological evaluation. chemistryviews.org

Conformational Complexity: The azepane ring possesses significant conformational flexibility, which is often crucial for its bioactivity. lifechemicals.comjopir.in However, this flexibility presents a considerable challenge for researchers. The multiple accessible low-energy conformations can make it difficult to identify the specific "bioactive" conformation responsible for its pharmacological effect. jopir.in This ambiguity complicates structure-based drug design and the interpretation of structure-activity relationships (SAR). lumenlearning.com

Limited Functionalization Strategies: The development of analogs of this compound for SAR studies is often restricted by a lack of methods for selective functionalization of the azepane ring. Direct and selective modification of the carbon framework, for instance through C-H functionalization, is an emerging but still developing field for saturated heterocycles like azepane. mdpi.comrsc.org

Emerging Avenues for Further Investigation of Azepane Chemistry

Despite the challenges, the field of azepane chemistry is evolving, with several exciting research directions promising to unlock the full potential of this scaffold.

Novel Catalytic Methodologies: Advances in catalysis are providing new solutions to synthetic challenges. The development of novel silver- and copper-catalyzed reactions is enabling more efficient and chemoselective synthesis of azepine and azepane rings under mild conditions. nih.govchemrxiv.org These methods could be adapted for the synthesis of 2-aryl azepanes, offering more direct routes to compounds like this compound.

Advanced C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for rapidly diversifying core scaffolds. rsc.org Applying modern C-H functionalization techniques to the azepane ring would allow for the late-stage introduction of various substituents. This would accelerate the generation of molecular libraries for biological screening and facilitate more detailed SAR studies, moving beyond simple modifications of the nitrogen atom or the aryl substituent. mdpi.com

Computational and In Silico Design: The use of computational tools is becoming increasingly integral to drug discovery. univie.ac.at Molecular dynamics simulations and conformational analysis can provide valuable insights into the complex energetic landscape of the flexible azepane ring. jopir.innih.gov Furthermore, structure-based design and pharmacophore modeling can help identify likely biological targets and guide the design of new derivatives with improved potency and selectivity. researchgate.net

New Therapeutic Modalities: The unique three-dimensional shape of the azepane scaffold makes it an attractive component for novel therapeutic platforms. There is growing interest in incorporating such scaffolds into Proteolysis Targeting Chimeras (PROTACs) and "molecular glues". astrazeneca.comnih.govsygnaturediscovery.com These modalities can address disease targets previously considered "undruggable" by inducing the degradation of target proteins rather than simply inhibiting them. nih.gov

Translational Potential of Azepane-Derived Compounds

The azepane motif is a proven pharmacophore, with over 20 FDA-approved drugs containing this ring system, highlighting its significant potential for translation into clinical therapies. nih.gov Azepane-derived compounds exhibit a wide spectrum of biological activities, including applications in oncology, infectious diseases, and neurology. nih.govtandfonline.com

Neurodegenerative and Neuropsychiatric Disorders: The conformational flexibility of azepanes allows them to interact effectively with targets in the central nervous system. jopir.in Research has shown that azepine and azepane derivatives can act as inhibitors of key enzymes implicated in Alzheimer's disease, such as gamma-secretase. nih.gov There is also potential for developing derivatives as modulators of neurotransmitter transporters for the treatment of depression and other mood disorders. tandfonline.com

Enzyme Inhibition in Oncology: The azepane scaffold is found in potent enzyme inhibitors relevant to cancer therapy. For example, the natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase B (PKB). lifechemicals.com This has inspired the design and synthesis of novel azepane derivatives as highly active and plasma-stable PKB inhibitors with potential as antitumor agents. epa.govacs.org Dibenzo[b,f]azepine derivatives have also been investigated as selective topoisomerase II inhibitors and DNA intercalators for leukemia treatment. nih.gov

Scaffolds for Regenerative Medicine: Beyond small-molecule drugs, there is emerging potential for using complex azepane-based structures in regenerative medicine. In the context of neurodegenerative diseases, engineered "living scaffolds" are being developed to support neural tissue regeneration. medcraveonline.comupenn.edu The unique structural properties of azepane-containing molecules could be leveraged in the design of biomaterials or as part of bioactive molecules released from these scaffolds to promote cell growth and differentiation. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。